R 1487

Beschreibung

Eigenschaften

IUPAC Name |

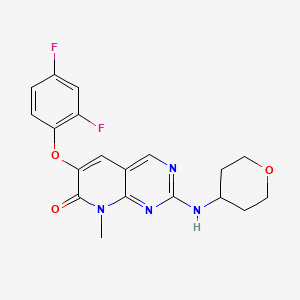

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKRKRMVJRHDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449811-92-1 | |

| Record name | R-1487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-1487 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | R-1487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO0DCY55NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

R-1487: A Technical Guide to its Mechanism of Action as a p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of R-1487, a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This document collates available quantitative data, outlines typical experimental protocols for characterizing such inhibitors, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to p38α MAPK and its Role in Inflammation

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Among the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key regulator of the inflammatory response.[1][3] Its activation is implicated in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a prime therapeutic target for inflammatory diseases like rheumatoid arthritis.[1] R-1487 has been identified as an orally bioavailable and highly selective inhibitor of p38α.[4][5][6]

Mechanism of Action of R-1487

R-1487 exerts its therapeutic effect by directly inhibiting the enzymatic activity of p38α MAPK. By binding to the kinase, R-1487 likely prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to the production of inflammatory mediators. The high selectivity for p38α over other kinases, including other p38 isoforms, is a key feature of R-1487, suggesting a favorable safety profile by minimizing off-target effects.[7]

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a tiered pathway involving a series of protein kinases. It is typically initiated by extracellular stimuli that activate upstream MAPK kinases (MKKs), such as MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Activated p38, in turn, phosphorylates various downstream targets, including other kinases and transcription factors, leading to a cellular response. R-1487 intervenes at the level of p38α, preventing these downstream phosphorylation events.

Quantitative Data for R-1487

The potency and selectivity of R-1487 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative metrics reported for this inhibitor.

| Parameter | Value | Description |

| IC50 (p38α) | 10 nM | The half maximal inhibitory concentration against p38α kinase activity.[6][8] |

| IC50 (TNF-α production) | 200 nM | The half maximal inhibitory concentration for the production of TNF-α in a cellular assay.[7] |

| Kd (p38α) | 0.2 nM | The equilibrium dissociation constant for the binding of R-1487 to p38α.[7] |

| Kd (p38β) | 29 nM | The equilibrium dissociation constant for the binding of R-1487 to p38β, indicating selectivity for the α isoform.[7] |

| Species | Oral Bioavailability (%) |

| Monkey | 51.6% |

| Rat | 29.3% |

| Dog | 10.3% |

Experimental Protocols

Detailed characterization of a p38 MAPK inhibitor like R-1487 involves a series of in vitro and in vivo experiments. Below are outlines of the typical methodologies employed.

In Vitro p38α Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of p38α.

Objective: To determine the IC50 value of R-1487 against p38α.

Materials:

-

Recombinant human p38α enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

p38α substrate (e.g., ATF2)

-

R-1487 at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant p38α enzyme, and the p38α substrate.

-

Add R-1487 at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assay for TNF-α Production

This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring its effect on cytokine production in cells.

Objective: To determine the IC50 of R-1487 for the inhibition of LPS-induced TNF-α production.

Materials:

-

Human monocytic cell line (e.g., THP-1) or human whole blood

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

R-1487 at various concentrations

-

ELISA kit for human TNF-α

Procedure:

-

Culture the cells in appropriate multi-well plates.

-

Pre-incubate the cells with various concentrations of R-1487 for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS to induce TNF-α production.

-

Incubate for a further period (e.g., 4-24 hours) to allow for cytokine secretion.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of TNF-α production for each R-1487 concentration and determine the IC50 value.

In Vivo Model of Rheumatoid Arthritis

Animal models are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds. The collagen-induced arthritis (CIA) model in mice is commonly used for this purpose.

Objective: To assess the therapeutic efficacy of R-1487 in a preclinical model of rheumatoid arthritis.

Materials:

-

Susceptible mouse strain (e.g., DBA/1)

-

Type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

R-1487 formulation for oral administration

Procedure:

-

Induce arthritis by immunizing mice with an emulsion of type II collagen and CFA.

-

Administer a booster immunization with type II collagen and IFA after a set period (e.g., 21 days).

-

Monitor the mice for the development of clinical signs of arthritis (e.g., paw swelling, redness).

-

Once arthritis is established, treat the mice with R-1487 or a vehicle control daily via oral gavage.

-

Continue to monitor and score the severity of arthritis throughout the treatment period.

-

At the end of the study, collect tissues (e.g., paws, serum) for histological analysis of joint damage and measurement of inflammatory biomarkers.

Conclusion

R-1487 is a potent and selective inhibitor of p38α MAPK with demonstrated activity in both in vitro and in vivo models of inflammation. Its high selectivity for the p38α isoform and oral bioavailability make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of R-1487 and other novel p38 MAPK inhibitors.

References

- 1. chondrex.com [chondrex.com]

- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R1487|R-1478|MAPK inhibitor [dcchemicals.com]

- 6. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. R1487 Hydrochloride Datasheet DC Chemicals [dcchemicals.com]

R-1487: A Potent and Selective p38α Mitogen-Activated Protein Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R-1487 is a highly potent and selective, orally bioavailable small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Its high affinity and selectivity for p38α make it a valuable tool for investigating the physiological and pathological roles of this key signaling protein. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of R-1487, including detailed experimental methodologies and a summary of its effects on inflammatory cytokine production.

Chemical Structure and Properties

R-1487, also known by its IUPAC name 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one, is a synthetic compound with the molecular formula C₁₉H₁₈F₂N₄O₃. The hydrochloride salt has a molecular weight of 424.83 g/mol .

Table 1: Physicochemical Properties of R-1487

| Property | Value | Reference |

| IUPAC Name | 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one | |

| Synonyms | R1487, R-1487 | |

| CAS Number | 449811-92-1 (free base); 449808-64-4 (hydrochloride) | |

| Molecular Formula | C₁₉H₁₈F₂N₄O₃ (free base); C₁₉H₁₉ClF₂N₄O₃ (hydrochloride) | |

| Molecular Weight | 388.37 g/mol (free base); 424.83 g/mol (hydrochloride) | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

R-1487 is a potent and highly selective inhibitor of p38α MAPK, a key enzyme in the cellular response to external stresses and a critical regulator of the production of pro-inflammatory cytokines.

Kinase Inhibition

R-1487 exhibits sub-nanomolar affinity for p38α and demonstrates significant selectivity over the closely related p38β isoform and other kinases.

Table 2: In Vitro Kinase Inhibition Profile of R-1487

| Target | Assay Type | Value | Reference |

| p38α | Kd | 0.2 nM | [1] |

| p38β | Kd | 29 nM | [1] |

| p38α | IC₅₀ | 10 nM | [2] |

Inhibition of Pro-inflammatory Cytokine Production

Consistent with its inhibition of p38α, R-1487 effectively suppresses the production of key pro-inflammatory cytokines in cellular assays.

Table 3: In Vitro Inhibition of Cytokine Production by R-1487

| Assay | Cell Type | Stimulant | Cytokine | IC₅₀ | Reference |

| TNFα Production | THP-1 cells | LPS | TNFα | Not explicitly stated, but inhibition is demonstrated. | |

| IL-1β Production | Human Whole Blood | LPS | IL-1β | 200 nM | [1] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-inflammatory activity of R-1487. Oral administration of R-1487 leads to a dose-dependent reduction in serum levels of TNFα and IL-1β. The compound has shown efficacy in rodent models of rheumatoid arthritis.

Table 4: Oral Bioavailability of R-1487

| Species | Dose | Oral Bioavailability (%) | Reference |

| Monkey | 10 mg/kg | 51.6 | [1] |

| Rat | 10 mg/kg | 29.3 | [1] |

| Dog | 10 mg/kg | 10.3 | [1] |

Signaling Pathway

R-1487 exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key cascade in the cellular response to a variety of extracellular stimuli, including stress and inflammatory cytokines.

Caption: The p38 MAPK signaling cascade and the inhibitory action of R-1487.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of R-1487. For specific experimental details, it is recommended to consult the primary literature, particularly Goldstein DM et al., J Med Chem. 2011 Apr 14;54(7):2255-65.

Synthesis of R-1487

A detailed, step-by-step synthesis protocol for R-1487 is described in the primary literature. The general synthetic strategy involves the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core, followed by the introduction of the 2,4-difluorophenoxy and tetrahydro-2H-pyran-4-ylamino moieties.

Caption: General workflow for the chemical synthesis of R-1487.

p38α Kinase Assay

Objective: To determine the in vitro inhibitory activity of R-1487 against p38α kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human p38α enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate (e.g., ATF2)

-

R-1487 (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of R-1487 in kinase buffer.

-

In a microplate, add the p38α enzyme, the substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes at room temperature).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

TNFα Release Assay in THP-1 Cells

Objective: To measure the effect of R-1487 on the production and release of TNFα from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Methodology:

-

Reagents and Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with FBS)

-

LPS from E. coli

-

R-1487 (or other test compounds) dissolved in DMSO

-

TNFα ELISA kit

-

Microplate reader

-

-

Procedure:

-

Culture THP-1 cells to the desired density.

-

Pre-treat the cells with various concentrations of R-1487 for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS to induce TNFα production.

-

Incubate the cells for an appropriate period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value for the inhibition of TNFα release.

-

IL-1β Release Assay in Human Whole Blood

Objective: To assess the inhibitory effect of R-1487 on LPS-induced IL-1β production in a more physiologically relevant human whole blood matrix.

Methodology:

-

Reagents and Materials:

-

Freshly drawn human whole blood from healthy donors (with anticoagulant)

-

LPS from E. coli

-

R-1487 (or other test compounds) dissolved in DMSO

-

IL-1β ELISA kit

-

Microplate reader

-

-

Procedure:

-

Dilute the whole blood with cell culture medium.

-

Pre-incubate the diluted blood with different concentrations of R-1487.

-

Add LPS to stimulate IL-1β production.

-

Incubate the samples for an extended period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Centrifuge the samples to separate the plasma.

-

Measure the IL-1β concentration in the plasma using a commercial ELISA kit.

-

Calculate the IC₅₀ value for the inhibition of IL-1β production.

-

Conclusion

R-1487 is a valuable research tool for studying the p38α MAPK signaling pathway and its role in inflammation and other cellular processes. Its high potency and selectivity, coupled with its oral bioavailability, make it a significant compound for both in vitro and in vivo investigations. The experimental protocols provided herein offer a foundation for researchers to further explore the biological effects of this potent inhibitor.

References

The Therapeutic Potential of Filorexant (R-1487): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filorexant (also known as R-1487 and MK-6096) is a potent, orally bioavailable dual orexin receptor antagonist (DORA) with high affinity for both the orexin 1 (OX1) and orexin 2 (OX2) receptors. Developed by Merck, it was investigated for a range of central nervous system disorders, leveraging the critical role of the orexin system in regulating sleep-wake cycles, reward, and pain pathways. While clinical trials demonstrated efficacy in treating insomnia, filorexant failed to meet primary endpoints in studies for major depressive disorder, painful diabetic neuropathy, and migraine, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of filorexant, summarizing its pharmacological profile, key experimental data, and the clinical findings that defined its therapeutic journey.

Introduction to the Orexin System and Filorexant

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and motivated behaviors.[1][2] Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, influencing monoaminergic and cholinergic systems to promote wakefulness.[3][4] Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy.

Filorexant (MK-6096) was designed as a dual antagonist of both OX1 and OX2 receptors to suppress the wake-promoting signals of the orexin system, thereby inducing and maintaining sleep.[5][6] Its relatively short half-life of 3 to 6 hours suggested a potential for reduced next-day somnolence, a common side effect of sleep medications.[5]

Mechanism of Action and Pharmacology

Filorexant acts as a competitive antagonist at both OX1 and OX2 receptors, blocking the downstream signaling cascades initiated by orexin-A and orexin-B.[6]

Orexin Receptor Signaling Pathway

The binding of orexins to their receptors activates Gq and/or Gi/o proteins, leading to a variety of intracellular responses.[1][2] The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This cascade ultimately modulates neuronal excitability. Filorexant blocks these initial activation steps.

Pharmacological Profile

Preclinical studies established filorexant as a potent and selective dual orexin receptor antagonist.[6][7][8][9]

| Parameter | Value | Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | < 3 nM | Human OX1R & OX2R | Radioligand Binding | [7][8] |

| Functional Antagonism (IC50) | 11 nM | Human OX1R & OX2R | FLIPR (Calcium Flux) | [7][9] |

| Receptor Occupancy | 90% at 142 nM (plasma) | Human OX2R (in transgenic rats) | In vivo study | [6][8] |

| Elimination Half-life (t½) | 3 - 6 hours | Humans | Clinical Study | [5] |

Preclinical Studies

In animal models, filorexant demonstrated dose-dependent effects on sleep and wakefulness. In both rats (3-30 mg/kg) and dogs (0.25 and 0.5 mg/kg), oral administration of filorexant led to a significant reduction in locomotor activity and an increase in both non-REM and REM sleep.[8][9] These sleep-promoting effects were absent in OX1/OX2 receptor double knockout mice, confirming the specificity of its mechanism of action.[9]

Clinical Development and Trials

Filorexant underwent Phase 2 clinical trials for several indications. While it showed promise for insomnia, its development was ultimately halted due to a lack of efficacy in other therapeutic areas.[5]

Insomnia

A Phase 2, randomized, double-blind, placebo-controlled, crossover study (NCT01021852) evaluated the efficacy and safety of filorexant in patients with primary insomnia.[10][11][12]

Experimental Protocol: Insomnia Trial (NCT01021852)

-

Design: Double-blind, placebo-controlled, randomized, two-period (4 weeks each), adaptive crossover study.[11]

-

Participants: 324 adults (18 to <65 years) with primary insomnia.[11]

-

Intervention: Patients received one of four oral doses of filorexant (2.5, 5, 10, or 20 mg) or a matching placebo once daily at bedtime in one period, and the alternative treatment in the second period.[11]

-

Primary Endpoint: Change from baseline in sleep efficiency (SE) measured by polysomnography (PSG) on Night 1 and at the end of Week 4.[11]

-

Secondary Endpoints: Wakefulness after persistent sleep onset (WASO) and latency to onset of persistent sleep (LPS).[11]

Results: All doses of filorexant (2.5, 5, 10, and 20 mg) were significantly superior to placebo in improving sleep efficiency and wakefulness after persistent sleep onset, both on the first night and at the end of four weeks.[11][12] The two higher doses (10 and 20 mg) also significantly reduced the time it took for patients to fall asleep.[11][12] The drug was generally well-tolerated.[12]

| Endpoint | Dose | Change vs. Placebo (Night 1) | p-value (Night 1) | Change vs. Placebo (Week 4) | p-value (Week 4) |

| Sleep Efficiency (%) | 2.5mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 |

| 5mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |

| 10mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |

| 20mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |

| WASO (min) | 2.5mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 |

| 5mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |

| 10mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |

| 20mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |

| LPS (min) | 10mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 |

| 20mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |

| Note: Specific quantitative values for change vs. placebo were not consistently available in the searched literature, but statistical significance was reported.[11] |

Major Depressive Disorder (MDD)

A Phase 2, proof-of-concept study (NCT01554176) evaluated filorexant as an adjunctive therapy for patients with MDD who were partial responders to standard antidepressants.[13][14][15][16]

Experimental Protocol: MDD Trial (NCT01554176)

-

Design: 6-week, double-blind, placebo-controlled, parallel-group study.[14]

-

Participants: Patients with MDD with a partial response to ongoing SSRI or SNRI monotherapy.[13]

-

Intervention: Participants were randomized 1:1 to receive a 10 mg oral dose of filorexant or a matching placebo once daily at bedtime, in addition to their existing antidepressant.[14]

-

Primary Endpoint: Change from baseline to Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[13]

Results: The study was terminated early due to challenges with enrollment, resulting in insufficient statistical power.[14][15] Of the 326 planned patients, only 129 were randomized.[15] There was no statistically significant difference in the change from baseline in MADRS scores between the filorexant and placebo groups (treatment difference: -0.7, p=0.679).[14][15] The most common adverse events were somnolence and suicidal ideation.[14] The available data did not support the efficacy of filorexant for the treatment of depression.[16]

Painful Diabetic Neuropathy (PDN)

A Phase 2, proof-of-concept, randomized-withdrawal study evaluated the efficacy of filorexant in providing pain relief for patients with PDN.[17][18]

Experimental Protocol: PDN Trial

-

Design: Double-blind, placebo-controlled, enriched-enrollment, randomized-withdrawal study.[17][18]

-

Participants: Patients aged 18 to 75 with PDN.[17]

-

Intervention: The trial included a 2-week single-blind run-in period where all patients received filorexant 10 mg nightly. "Responders" (those with a ≥30% decrease in evening pain) were then randomized 1:1 to continue with filorexant 10 mg or switch to a placebo for a 2-week double-blind period.[17][18]

-

Primary Endpoint: Time to efficacy failure among "primary responders" during the double-blind treatment period.[17]

Results: Filorexant did not demonstrate efficacy in treating painful diabetic neuropathy.[17] There was no significant difference in the proportion of patients experiencing efficacy failure between the filorexant (24.3%) and placebo (32.1%) groups (p=0.411).[17] A higher proportion of patients reported adverse events during the double-blind period with filorexant (23.9%) compared to placebo (13.4%).[17]

Conclusion and Future Directions

Filorexant (R-1487) is a well-characterized dual orexin receptor antagonist that demonstrated clear, dose-dependent efficacy in treating primary insomnia. Its sleep-promoting effects are a direct consequence of its mechanism of action, which involves dampening the wake-promoting signals of the orexin system. However, the therapeutic hypothesis that orexin antagonism could be beneficial for other CNS disorders like depression and chronic pain was not supported by the clinical trial data. The development of filorexant was discontinued, likely due to a lack of differentiation from another Merck DORA, suvorexant, which successfully gained regulatory approval for insomnia.[5]

The story of filorexant underscores the complexities of translating a well-defined pharmacological mechanism into broad clinical utility. While the orexin system remains a compelling target for sleep disorders, its role in mood and pain regulation appears more nuanced and may not be effectively modulated by simple antagonism. The data from the filorexant program provides valuable insights for the continued exploration of the orexin system and the development of future therapeutics targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 3. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Filorexant - Wikipedia [en.wikipedia.org]

- 6. Pharmacological characterization of MK-6096 - a dual orexin receptor antagonist for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Filorexant | OX Receptor | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Phase II Proof-of-Concept Trial of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Orexin Receptor Antagonism in Painful Diabetic Neuropathy: A Phase 2 Trial With Filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

R-1487: A Technical Guide on a Selective p38α MAPK Inhibitor for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1487 is an orally bioavailable and highly selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] Developed by Roche, this compound was investigated for the treatment of rheumatoid arthritis (RA) and entered Phase I clinical trials before its development was discontinued in May 2004. Despite its discontinuation for clinical use, R-1487 remains a valuable tool for preclinical research into the role of the p38α MAPK signaling pathway in RA and other inflammatory diseases. This technical guide provides a comprehensive overview of the available data on R-1487, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Core Data Summary

The following tables summarize the key quantitative data for R-1487, focusing on its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of R-1487

| Parameter | Value | Description |

| p38α IC50 | 10 nM | The half maximal inhibitory concentration against p38α kinase activity. |

| p38α Kd | 0.2 nM | The equilibrium dissociation constant for binding to p38α, indicating high binding affinity.[2] |

| p38β Kd | 29 nM | The equilibrium dissociation constant for binding to p38β, demonstrating selectivity for the α isoform.[2] |

| TNF-α induced IL-1β production IC50 | 200 nM | The half maximal inhibitory concentration for the production of Interleukin-1β induced by Tumor Necrosis Factor-α.[2] |

Table 2: In Vivo Efficacy of R-1487 in Animal Models

| Species | Model | Endpoint | ED50 |

| Rat | LPS-induced cytokine production | Inhibition of TNF-α | 0.8 mg/kg |

| Rat | LPS-induced cytokine production | Inhibition of IL-1β | 0.4 mg/kg |

Table 3: Pharmacokinetic Profile of R-1487

| Species | Oral Bioavailability (10 mg/kg dose) |

| Monkey | 51.6% |

| Rat | 29.3% |

| Dog | 10.3% |

Mechanism of Action: Targeting the p38α MAPK Signaling Pathway

R-1487 exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK. This kinase is a critical component of a signaling cascade that plays a central role in the pathophysiology of rheumatoid arthritis.

The p38 MAPK Signaling Pathway in Rheumatoid Arthritis

The p38 MAPK pathway is activated by various extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as cellular stress. In the context of RA, this pathway is highly activated in the synovial tissue, leading to the production of key inflammatory mediators and joint destruction.

The signaling cascade can be visualized as follows:

References

- 1. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Synthesis of R1487, a Potent p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1487 is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[1] The p38 MAPK pathway is implicated in the pathophysiology of a range of inflammatory diseases, making it a compelling target for therapeutic intervention. R1487, with the chemical name 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, emerged from a focused drug discovery program aimed at identifying novel treatments for conditions such as rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of R1487.

Discovery of R1487

The discovery of R1487 was the result of a lead optimization program starting from a screening hit that exhibited dual inhibitory activity against both Lck and p38α kinases.[1] Through systematic medicinal chemistry efforts, the initial lead compound was refined to enhance its selectivity for p38α and improve its pharmacokinetic properties. This optimization process led to the identification of R1487 as a clinical candidate.[1]

Synthesis of R1487

The synthesis of R1487 is a multi-step process. The following is a detailed experimental protocol for the synthesis of the hydrochloride salt of R1487.

Experimental Protocol: Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride (R1487 HCl)

Step 1: Synthesis of 2-chloro-6-(2,4-difluorophenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

-

A solution of 2,6-dichloro-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (1.0 g, 4.3 mmol) in N,N-dimethylformamide (DMF, 20 mL) is treated with 2,4-difluorophenol (0.62 g, 4.7 mmol) and potassium carbonate (0.89 g, 6.4 mmol).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then diluted with water and the resulting precipitate is collected by filtration, washed with water, and dried to yield the desired product.

Step 2: Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

-

A mixture of 2-chloro-6-(2,4-difluorophenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (0.5 g, 1.5 mmol), 4-aminotetrahydropyran (0.31 g, 3.0 mmol), and diisopropylethylamine (0.53 mL, 3.0 mmol) in 2-butanol (10 mL) is heated to 120 °C for 16 hours in a sealed tube.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the free base of R1487.

Step 3: Formation of the Hydrochloride Salt

-

The purified free base of R1487 is dissolved in a suitable solvent such as dichloromethane.

-

A solution of hydrogen chloride (e.g., 2 M in diethyl ether) is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to give 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride (R1487 HCl).

Biological Activity and Data Presentation

R1487 has been extensively characterized for its inhibitory activity against p38 MAPK isoforms and its cellular effects. The quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of R1487 against p38 MAPK Isoforms

| Target | Kd (nM) | IC50 (nM) |

| p38α | 0.2 | 10 |

| p38β | 29 | >1000 |

| p38γ | >10000 | >10000 |

| p38δ | >10000 | >10000 |

Table 2: Cellular Activity of R1487

| Assay | Cell Line | IC50 (nM) |

| LPS-induced TNFα production | Human whole blood | 50 |

| IL-1β-induced PGE2 production | Human fibroblast | 30 |

Table 3: Pharmacokinetic Properties of R1487 in Rats

| Parameter | Value |

| Oral Bioavailability (%) | 45 |

| Half-life (t1/2) (h) | 3.5 |

| Clearance (CL) (mL/min/kg) | 25 |

| Volume of Distribution (Vdss) (L/kg) | 6.8 |

Experimental Protocols

p38α MAPK Inhibition Assay

The inhibitory activity of R1487 against p38α MAPK can be determined using a variety of biochemical assays. A common method is a radiometric filter binding assay.

Materials:

-

Recombinant human p38α enzyme

-

Myelin basic protein (MBP) as a substrate

-

[γ-33P]ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)

-

R1487 test compound

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of R1487 in the assay buffer.

-

In a microplate, combine the p38α enzyme, MBP, and the diluted R1487 or vehicle control.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

-

Measure the amount of radioactivity incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of R1487 and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

p38 MAPK Signaling Pathway

References

In Vitro and In Vivo Efficacy of R 1487: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of R 1487, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. This compound, with the chemical name 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, was investigated as a potential therapeutic agent for rheumatoid arthritis.[1] Although development was discontinued after Phase I clinical trials, the preclinical data for this compound provide valuable insights into the therapeutic potential of p38α MAP kinase inhibition.[2]

In Vitro Profile of this compound

This compound demonstrates high potency and selectivity for the p38α MAP kinase in a variety of in vitro assays. The compound's inhibitory activity has been characterized in both biochemical and cell-based functional assays.

Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Biochemical Kinase Assay | p38α MAP Kinase | IC50 | 10 |

| p38α MAP Kinase | Kd | 0.2 | |

| p38β MAP Kinase | Kd | 29 | |

| Cell-Based Functional Assay | Human Monocytic Cells (THP-1) | TNFα Production IC50 | - |

| Human Whole Blood (HWB) | IL-1β Production IC50 | 200 |

Note: A specific IC50 value for TNFα production in THP-1 cells was not available in the reviewed literature.

In Vivo Characterization of this compound

The in vivo profile of this compound was assessed through pharmacokinetic studies in multiple species and in preclinical models of inflammation.

Pharmacokinetic Profile of this compound

Following oral administration, this compound exhibits variable bioavailability across different species.

| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) |

| Rat | 10 | Oral | 29.3 |

| Dog | 10 | Oral | 10.3 |

| Monkey | 10 | Oral | 51.6 |

In Vivo Efficacy

In preclinical models, oral administration of this compound resulted in a significant and dose-dependent inhibition of serum tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), key pro-inflammatory cytokines implicated in rheumatoid arthritis.

Signaling Pathway of p38α MAP Kinase Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the p38α MAP kinase signaling pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNFα and IL-1β.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard protocols in the field.

In Vitro Assays

p38α MAP Kinase Biochemical Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of p38α MAP kinase.

-

Preparation of Reagents : Recombinant active p38α MAP kinase, a specific substrate (e.g., ATF-2), and ATP are prepared in a kinase assay buffer.

-

Compound Incubation : this compound is serially diluted and pre-incubated with the p38α enzyme.

-

Initiation of Reaction : The kinase reaction is initiated by the addition of the substrate and ATP mixture.

-

Incubation : The reaction is allowed to proceed at 30°C for a defined period.

-

Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using an ELISA-based method or radiometric analysis.

-

Data Analysis : The IC50 value is calculated from the dose-response curve.

THP-1 Cell-Based TNFα Assay

This assay measures the ability of this compound to inhibit the production of TNFα in a human monocytic cell line.

-

Cell Culture : THP-1 cells are cultured and plated in 96-well plates.

-

Compound Treatment : Cells are pre-treated with various concentrations of this compound.

-

Stimulation : TNFα production is induced by stimulating the cells with lipopolysaccharide (LPS).

-

Incubation : The cells are incubated for a specified time (e.g., 4-6 hours) to allow for cytokine production.

-

Supernatant Collection : The cell culture supernatant is collected.

-

TNFα Quantification : The concentration of TNFα in the supernatant is measured using a commercially available ELISA kit.

-

Data Analysis : The IC50 value is determined from the concentration-response curve.

Human Whole Blood IL-1β Assay

This ex vivo assay assesses the inhibitory effect of this compound on IL-1β production in a more physiologically relevant matrix.

-

Blood Collection : Fresh human whole blood is collected in heparinized tubes.

-

Compound Addition : Aliquots of whole blood are treated with different concentrations of this compound.

-

Stimulation : IL-1β production is stimulated by the addition of LPS.

-

Incubation : The blood is incubated at 37°C for a defined period (e.g., 18-24 hours).

-

Plasma Separation : Plasma is separated by centrifugation.

-

IL-1β Measurement : The concentration of IL-1β in the plasma is quantified using an ELISA kit.

-

Data Analysis : The IC50 is calculated based on the dose-dependent inhibition of IL-1β.

In Vivo Studies

Pharmacokinetic Study in Rats, Dogs, and Monkeys

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animal Dosing : A cohort of animals (e.g., rats, dogs, or monkeys) is administered this compound via both intravenous (IV) and oral (PO) routes.

-

Blood Sampling : Blood samples are collected at predetermined time points post-dosing.

-

Plasma Analysis : Plasma is separated, and the concentration of this compound is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis : Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).

-

Bioavailability Calculation : Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from IV administration.

Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Immunization : Arthritis is induced in susceptible strains of rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Booster Immunization : A second immunization is typically given 21 days after the primary immunization.

-

Treatment Initiation : Dosing with this compound or vehicle control is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

-

Clinical Assessment : The severity of arthritis is monitored regularly by scoring paw swelling, erythema, and ankylosis.

-

Histopathological Analysis : At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage and bone erosion.

-

Biomarker Analysis : Blood samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

References

In-Depth Technical Guide on R 1487 (CAS 449811-92-1): A Selective p38α MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 1487, with CAS number 449811-92-1, is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] This key enzyme is integral to the cellular signaling cascade that regulates the production of pro-inflammatory cytokines.[2] Due to its central role in inflammatory responses, p38α MAPK has been a significant target for the development of novel therapeutics for chronic inflammatory diseases. This compound emerged from a focused drug discovery program and progressed to Phase 2 clinical trials for the treatment of rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Core Compound Information

| Property | Data |

| Compound Name | This compound |

| CAS Number | 449811-92-1 |

| Molecular Formula | C₁₉H₁₈F₂N₄O₃ |

| Molecular Weight | 388.37 g/mol |

| Target | p38α Mitogen-Activated Protein Kinase (p38α MAPK) |

| Therapeutic Area | Rheumatoid Arthritis |

| Development Phase | Advanced to Phase 2 Clinical Trial[1] |

Mechanism of Action

This compound is a highly selective inhibitor of the p38α MAPK isoform.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines (e.g., TNF-α and IL-1β), and plays a pivotal role in the inflammatory process.

By selectively binding to the ATP-binding pocket of p38α, this compound effectively blocks its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production and release of pro-inflammatory cytokines.[2] This targeted action helps to modulate excessive inflammatory responses without causing broad immunosuppression.[2]

p38α MAP Kinase Signaling Pathway

The following diagram illustrates the p38α MAP Kinase signaling cascade and the point of inhibition by this compound.

Quantitative Data

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| p38α IC₅₀ | 10 nM | Highly potent inhibition of the target kinase.[3] |

| Kinase Selectivity | >100-fold vs. other kinases | Demonstrates high selectivity for p38α over a panel of other kinases.[2] |

No publicly available preclinical pharmacokinetic data or clinical trial results with specific quantitative values for this compound have been identified.

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a non-radioactive, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against p38α MAPK. The principle of this assay is to measure the phosphorylation of a substrate by the p38α enzyme.

Materials and Reagents:

-

Recombinant active human p38α MAPK

-

Recombinant human ATF-2 (substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM ATP)

-

This compound (test compound)

-

SB203580 (positive control inhibitor)

-

ATP solution

-

96-well microplates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

Plate reader capable of luminescence detection

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and the positive control (e.g., SB203580) in DMSO.

-

Create a serial dilution of the test compounds in the Kinase Assay Buffer. A typical concentration range for IC₅₀ determination is 1 nM to 100 µM.

-

Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer.

-

-

Assay Procedure:

-

Add 5 µL of the serially diluted this compound or control to the wells of a 96-well plate.

-

Add 10 µL of the diluted p38α MAPK to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]

-

Initiate the kinase reaction by adding 10 µL of the ATF-2 substrate and ATP solution to each well.[4]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[4]

-

-

Detection and Data Analysis:

-

Stop the reaction and measure the amount of ADP produced using a detection kit such as the ADP-Glo™ Kinase Assay, following the manufacturer’s instructions.[4]

-

Subtract the background luminescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular Assay for p38 MAPK Inhibition

This protocol describes a method to measure the inhibition of p38 MAPK activity within a cellular context by assessing the phosphorylation of a downstream substrate, such as MAPK-activated protein kinase 2 (MAPKAPK2).

Materials and Reagents:

-

Human monocytic cell line (e.g., THP-1) or other suitable cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other p38 MAPK activator

-

This compound (test compound)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA kit)

-

Primary antibodies: anti-phospho-MAPKAPK2, anti-total-MAPKAPK2

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blot equipment and reagents

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed the cells (e.g., THP-1) into a multi-well plate and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with a p38 MAPK activator (e.g., LPS at 1 µg/mL) for 15-30 minutes. Include a non-stimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them using an appropriate cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with a primary antibody specific for phospho-MAPKAPK2.

-

After washing, incubate the membrane with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody for total MAPKAPK2 to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-MAPKAPK2 and total MAPKAPK2.

-

Normalize the phospho-MAPKAPK2 signal to the total MAPKAPK2 signal for each sample.

-

Calculate the percentage of inhibition of MAPKAPK2 phosphorylation at each concentration of this compound relative to the stimulated vehicle control.

-

Conclusion

This compound is a potent and highly selective p38α MAPK inhibitor that demonstrated sufficient promise in preclinical studies to be advanced into Phase 2 clinical trials for rheumatoid arthritis. Its mechanism of action, centered on the inhibition of a key inflammatory pathway, represents a targeted approach to treating autoimmune diseases. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other p38 MAPK inhibitors. Further disclosure of preclinical pharmacokinetic and clinical trial data would be invaluable for a complete assessment of the therapeutic potential of this compound.

References

- 1. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Bioavailability of different forms of amoxycillin administered orally to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Pharmacological Profile of R 1487

Disclaimer: Publicly available, detailed pharmacokinetic and pharmacodynamic data for the specific compound R 1487 is scarce. This compound was a p38 MAP kinase inhibitor under investigation for rheumatoid arthritis that was discontinued in 2004.[1] Consequently, comprehensive quantitative data from dedicated studies are not available in the public domain. This guide provides a detailed overview of its core mechanism of action as a p38 MAP kinase inhibitor, including general experimental protocols and signaling pathways relevant to this class of compounds.

Introduction to this compound and its Therapeutic Target

This compound is a potent p38 mitogen-activated protein (MAP) kinase inhibitor.[2][3] The p38 MAP kinases are a family of enzymes that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[4][5] By inhibiting p38 MAP kinase, this compound was investigated for its potential to treat inflammatory diseases such as rheumatoid arthritis.[1]

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is the inhibition of the p38 MAP kinase signaling pathway. This pathway is a key transducer of inflammatory signals in various cell types, including immune cells.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade. It is typically activated by cellular stressors and inflammatory cytokines like TNF-α and IL-1β.[6] Activation of this pathway leads to the phosphorylation of a variety of downstream targets, including other kinases and transcription factors. This results in the production of pro-inflammatory cytokines and other mediators of inflammation.[5]

Below is a diagram illustrating the core components of the p38 MAP kinase signaling pathway, which this compound targets.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available. For a compound in this class, researchers would typically conduct a series of in vitro and in vivo studies to characterize these properties.

Data Presentation

Due to the discontinuation of this compound's development, no quantitative pharmacokinetic data is available to be summarized in a tabular format.

Experimental Protocols

While specific protocols for this compound are not published, this section outlines the general methodologies that would be employed to characterize a p38 MAP kinase inhibitor.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the compound against the target enzyme, p38 MAP kinase.

Methodology:

-

Recombinant human p38 MAP kinase is incubated with a specific substrate (e.g., ATF2) and ATP in a reaction buffer.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using methods like ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based assays.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Assays for Pharmacodynamic Effects

Objective: To assess the effect of the compound on the p38 signaling pathway within a cellular context.

Methodology:

-

A relevant cell line (e.g., monocytes, macrophages) is cultured.

-

The cells are pre-incubated with the test compound at various concentrations.

-

The p38 pathway is stimulated with an agonist such as lipopolysaccharide (LPS) or TNF-α.

-

Cell lysates are collected and analyzed by Western blotting for the phosphorylation status of p38 and its downstream targets (e.g., MAPKAPK2, HSP27).

-

Alternatively, the production of downstream cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured by ELISA.

In Vivo Pharmacokinetic Studies

Objective: To determine the ADME properties of the compound in an animal model.

Methodology:

-

The compound is administered to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

-

Blood samples are collected at multiple time points post-administration.

-

The concentration of the parent drug and its major metabolites in plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time profile.

The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Clarification on Related Compounds

It is important to distinguish this compound from other compounds with similar development histories. For instance, Filaminast is a phosphodiesterase 4 (PDE4) inhibitor, not a p38 MAP kinase inhibitor.[2][7] It was also discontinued during development due to a narrow therapeutic window.[7] The mechanisms of action for PDE4 inhibitors and p38 MAP kinase inhibitors are distinct.

Conclusion

This compound is a p38 MAP kinase inhibitor that showed potential as an anti-inflammatory agent. Due to its discontinuation in early-stage development, a comprehensive public record of its pharmacokinetic and pharmacodynamic properties is not available. This guide has provided an overview of its core mechanism of action by detailing the p38 MAP kinase signaling pathway and has outlined the standard experimental protocols used to evaluate such compounds. Further detailed information would require access to proprietary data from the original developing company.

References

Methodological & Application

Application Notes and Protocols for R 1487 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 1487 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in processes such as apoptosis, cell differentiation, and the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers, making p38 MAPK a significant target for therapeutic intervention.[3][4] this compound exhibits a half-maximal inhibitory concentration (IC50) of 10 nM for p38 MAP kinase, suggesting its potential as a tool for studying inflammatory processes and as a candidate for drug development.[1]

These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting. The following sections detail the mechanism of action, suggested cell lines, and step-by-step protocols for assessing the biological activity of this compound.

Mechanism of Action

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK itself.[5] Upon activation by stressors or cytokines, p38 MAPK phosphorylates downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MAPKAPK2).[5][6] This leads to the regulation of gene expression, resulting in various cellular responses.[5] this compound, as a p38 MAPK inhibitor, is expected to bind to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates and mitigating the subsequent inflammatory and stress responses.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on key cellular readouts. These values are intended to serve as a guideline for experimental design.

Table 1: Dose-Dependent Inhibition of p38 Phosphorylation by this compound

| This compound Concentration (nM) | % Inhibition of p-p38 (Thr180/Tyr182) |

| 1 | 15 ± 3 |

| 10 | 52 ± 5 |

| 50 | 85 ± 4 |

| 100 | 95 ± 2 |

| 500 | 98 ± 1 |

Note: Data are representative of results from a Western blot analysis in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells treated for 1 hour.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Vehicle Control | 15 ± 5 | 10 ± 3 |

| LPS (1 µg/mL) | 1250 ± 80 | 850 ± 60 |

| LPS + this compound (10 nM) | 610 ± 50 | 420 ± 45 |

| LPS + this compound (100 nM) | 150 ± 20 | 95 ± 15 |

Note: Data are representative of results from an ELISA assay in LPS-stimulated primary human monocytes treated for 24 hours.

Table 3: Cytotoxicity Profile of this compound

| This compound Concentration (µM) | Cell Viability (%) |

| 0.1 | 99 ± 2 |

| 1 | 98 ± 3 |

| 10 | 95 ± 4 |

| 50 | 88 ± 6 |

| 100 | 75 ± 8 |

Note: Data are representative of results from an MTT assay in HeLa cells after 48 hours of continuous exposure.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining cell lines suitable for studying p38 MAPK inhibition.

Materials:

-

Cell line of interest (e.g., HeLa, A549, THP-1, primary monocytes)

-

Complete culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells in T-75 flasks with the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.

-

For adherent cells, subculture when they reach 80-90% confluency.

-

To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of trypsin-EDTA.

-

Incubate for a few minutes until cells detach.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.

-

For suspension cells like THP-1, subculture by diluting the cell suspension with fresh medium to the optimal density.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK.

Materials:

-

Cells cultured in 6-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Stimulant (e.g., LPS, anisomycin, UV radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-p38 signal to total p38 and the loading control.

Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

-

Cells cultured in 24-well plates

-

This compound stock solution

-

Stimulant (e.g., LPS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Seed cells in 24-well plates at an appropriate density.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate cells with a stimulant (e.g., LPS) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Perform the ELISA according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound.[7]

Materials:

-

Cells cultured in 96-well plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[7]

-

Allow cells to attach overnight.

-

Treat cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).[7]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. assaygenie.com [assaygenie.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. ptgcn.com [ptgcn.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Compound R-1487 in Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1] Animal models are crucial for understanding the pathogenesis of RA and for the preclinical evaluation of novel therapeutics.[1] Among the various signaling pathways implicated in RA, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a significant role in mediating inflammatory responses, cell proliferation, and angiogenesis.[2] This document provides detailed application notes and protocols for the use of Compound R-1487 , a hypothetical selective inhibitor of the MAPK/ERK signaling pathway, in rodent models of arthritis.

Mechanism of Action

Compound R-1487 is postulated to be a potent and selective inhibitor of the MAPK/ERK signaling cascade. In the context of rheumatoid arthritis, the overactivation of this pathway in synovial tissue leads to the production of pro-inflammatory cytokines and matrix metalloproteinases, contributing to inflammation and joint degradation.[2][3] By inhibiting this pathway, Compound R-1487 is expected to ameliorate the clinical and histological signs of arthritis.

Data Presentation

Table 1: In Vivo Efficacy of Compound R-1487 in a Rat Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 21 post-induction) | Paw Swelling (mm, Day 21 post-induction) | Pro-inflammatory Cytokine Levels (pg/mL, synovial fluid, Day 21) |

| TNF-α | ||||

| Vehicle Control | - | 4.5 ± 0.5 | 3.2 ± 0.4 | 150 ± 20 |

| Compound R-1487 | 10 | 2.1 ± 0.3 | 1.5 ± 0.2 | 75 ± 10 |

| Compound R-1487 | 30 | 1.2 ± 0.2 | 0.8 ± 0.1 | 40 ± 8 |

| Dexamethasone | 1 | 1.0 ± 0.2 | 0.7 ± 0.1 | 35 ± 7* |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard error of the mean (SEM).

Table 2: Recommended Dosing and Administration for Compound R-1487

| Animal Model | Species/Strain | Route of Administration | Recommended Dose Range (mg/kg) | Dosing Frequency |

| Collagen-Induced Arthritis (CIA) | Rat (Lewis) | Oral (p.o.) | 10 - 30 | Once daily |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | Oral (p.o.) | 10 - 50 | Once daily |

| Adjuvant-Induced Arthritis (AIA) | Rat (Lewis) | Oral (p.o.) | 10 - 30 | Once daily |

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Lewis Rats

This protocol describes the induction of arthritis using bovine type II collagen.

Materials:

-

Male Lewis rats (6-8 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-gauge)

-

Homogenizer or sonicator

Procedure:

-

Emulsion Preparation (Day 0):

-

Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant.

-

Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a stopcock.

-

Force the contents back and forth between the syringes until a stable, thick emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the rats.

-

Inject 0.1 mL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 7):

-

Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant.

-

Inject 0.1 mL of this emulsion intradermally at a site near the primary injection.

-

-

Monitoring:

-

Begin daily monitoring for the onset of arthritis around day 10 post-primary immunization.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and ankylosis). The maximum score per animal is 16.

-

Measure paw thickness using a digital caliper.

-

Protocol 2: Administration of Compound R-1487 in the Rat CIA Model

Materials:

-

Compound R-1487

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solutions:

-

Prepare fresh dosing solutions of Compound R-1487 in the vehicle daily.

-

Ensure the compound is fully dissolved or forms a homogenous suspension.

-

-

Dosing Regimen:

-

Initiate treatment with Compound R-1487 upon the first signs of arthritis (prophylactic regimen) or once the arthritis score reaches a predetermined value (therapeutic regimen).

-

Administer the designated dose of Compound R-1487 or vehicle by oral gavage once daily.

-

Continue dosing for the duration of the study (typically 14-21 days after the onset of arthritis).

-

-

Data Collection:

-

Record arthritis scores and paw measurements daily.

-

At the end of the study, collect blood for serum analysis of biomarkers and synovial tissue for histological and molecular analysis.

-

Mandatory Visualizations

References